molecular formula C6H16ClNO2 B13903005 (3S)-4-Methoxy-3-(methylamino)butan-1-OL hydrochloride

(3S)-4-Methoxy-3-(methylamino)butan-1-OL hydrochloride

Cat. No.: B13903005
M. Wt: 169.65 g/mol
InChI Key: XAMJYNHVAKUONP-RGMNGODLSA-N
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Description

(3S)-4-methoxy-3-(methylamino)butan-1-ol;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a methoxy group, a methylamino group, and a butanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-methoxy-3-(methylamino)butan-1-ol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybutan-1-ol and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (3S)-4-methoxy-3-(methylamino)butan-1-ol;hydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-methoxy-3-(methylamino)butan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S)-4-methoxy-3-(methylamino)butan-1-ol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (3S)-4-methoxy-3-(methylamino)butan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-(dimethylamino)butan-1-ol hydrochloride
  • ®-2-(Methylamino)butan-1-ol hydrochloride
  • 3,3-dimethyl-4-(methylamino)butan-1-ol hydrochloride

Uniqueness

(3S)-4-methoxy-3-(methylamino)butan-1-ol;hydrochloride is unique due to its specific molecular structure, which includes a methoxy group and a methylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its uniqueness in scientific research and industrial applications.

Properties

Molecular Formula

C6H16ClNO2

Molecular Weight

169.65 g/mol

IUPAC Name

(3S)-4-methoxy-3-(methylamino)butan-1-ol;hydrochloride

InChI

InChI=1S/C6H15NO2.ClH/c1-7-6(3-4-8)5-9-2;/h6-8H,3-5H2,1-2H3;1H/t6-;/m0./s1

InChI Key

XAMJYNHVAKUONP-RGMNGODLSA-N

Isomeric SMILES

CN[C@@H](CCO)COC.Cl

Canonical SMILES

CNC(CCO)COC.Cl

Origin of Product

United States

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